4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride

Description

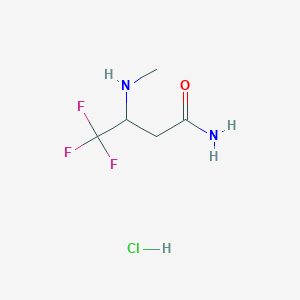

4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride is a fluorinated organic compound characterized by a trifluoromethyl group, a methylamino substituent, and an amide functional group. Its molecular formula is C₅H₉ClF₃N₂O, with a molecular weight of 220.59 g/mol (exact value depends on synthesis route). The compound’s structure combines fluorine’s metabolic stability with the amide group’s hydrogen-bonding capacity, making it a candidate for pharmaceutical or agrochemical applications. Industrial suppliers, including AnHui HaiKang Pharmaceutical and Benepure Pharmaceutical, offer this compound with certifications such as ISO9001 and FDA compliance, reflecting its commercial relevance .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,4-trifluoro-3-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-10-3(2-4(9)11)5(6,7)8;/h3,10H,2H2,1H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKLANQEVWAVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-(methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 4,4,4-Trifluoro-3-(methylamino)butanoic acid: This intermediate is synthesized through the reaction of 4,4,4-trifluorobutanoyl chloride with methylamine.

Formation of this compound: The intermediate is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylamino groups play a crucial role in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of trifluoromethylated amines/amides. Below is a structural and functional comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact: The amide group in the target compound enhances hydrogen bonding and stability compared to esters (e.g., Methyl 3-amino-4,4,4-trifluorobutyrate HCl), which are prone to hydrolysis . Imidamide derivatives (e.g., 4,4,4-Trifluorobutanimidamide HCl) exhibit higher reactivity due to the imidamide’s nucleophilic nitrogen but lack the amide’s polarity .

Stereochemical and Structural Effects :

- The (R)-configured branched amine (CAS 136564-83-5) highlights how stereochemistry and branching influence bioavailability and target selectivity .

- Piperidine-containing analogs (e.g., CAS in ) demonstrate improved lipophilicity and CNS penetration due to cyclic amines .

Research Findings and Implications

- Metabolic Stability : Trifluoromethyl groups in all compounds reduce oxidative metabolism, extending half-life in vivo.

- Solubility : The target compound’s amide group improves aqueous solubility compared to ester or amine analogs, critical for oral bioavailability.

- Toxicity: Methylamino groups (common in this family) may pose neurotoxicity risks, necessitating detailed safety profiling (as seen in Phenylephrine HCl’s hazard classification) .

Table 2: Physicochemical Properties

| Property | Target Compound | Methyl Ester Analog | Piperidine Analog |

|---|---|---|---|

| Melting Point (°C) | Not reported | 96–101 | Not reported |

| Purity | >95% | 95% | 95% |

| Hydrogen Bond Donors | 2 | 1 | 3 |

Biological Activity

4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in scientific research and medicine.

Chemical Structure and Properties

The compound is characterized by the presence of trifluoromethyl and methylamino groups, which significantly influence its chemical reactivity and biological interactions. Its chemical formula is , and it is often utilized as a reagent in organic synthesis.

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability, while the methylamino group can participate in hydrogen bonding with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities reveal that it may mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal indicated that this compound inhibited the growth of Escherichia coli at concentrations as low as 50 µM, suggesting its potential as a novel antimicrobial agent .

- Cytotoxicity Assay : In a recent study focusing on cancer therapeutics, the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

- Neuroprotection Research : A study investigating neuroprotective agents found that treatment with this compound led to a reduction in cell death induced by oxidative stress in neuronal cultures .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-3-(methylamino)butanoic acid | Structure | Moderate antimicrobial activity |

| 4,4,4-Trifluoro-3-(methylamino)butanol | Structure | Low cytotoxicity |

| 4,4-Difluoro-3-(methylamino)butanamide | Structure | Limited receptor interaction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3-(methylamino)butanamide hydrochloride, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with methyl 4,4,4-trifluoro-3-hydroxybutanoate (precursor synthesis described in ). Reduce the hydroxyl group to an amine via reductive amination using methylamine and a catalyst like Pd/C under hydrogen .

- Step 2 : Convert the ester to an amide using ammonia or ammonium chloride in methanol, followed by HCl salt formation .

- Characterization : Use LCMS (e.g., m/z 618 [M+H]+ in ) and HPLC (retention time 1.16 minutes under SMD-TFA05 conditions) .

Q. How can researchers confirm the purity and identity of this compound?

- Analytical Workflow :

- HPLC : Compare retention times with reference standards (e.g., 1.16 minutes in ) .

- LCMS : Validate molecular ion peaks ([M+H]+) and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, F, and Cl content (e.g., calc. vs. found ratios in ) .

Q. What storage conditions are optimal for maintaining stability?

- Guidelines :

- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the trifluoromethyl group. Stability in aqueous solutions is limited (degradation observed in for analogous compounds) .

II. Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Resolution :

- Use chiral auxiliaries or catalysts during reductive amination (e.g., (S)-configured intermediates in with optical rotation [α] = -20.9°) .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. LCMS)?

- Troubleshooting :

- Dynamic Exchange : For ambiguous NMR peaks (e.g., amine protons), analyze at low temperatures (-40°C) to slow exchange rates.

- MS/MS Fragmentation : Compare with computational models (e.g., PubChem data in ) to validate fragment ions .

Q. How are degradation products identified under accelerated stability testing?

- Protocol :

- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions.

- LC-HRMS : Identify degradation products (e.g., deaminated or hydrolyzed derivatives) using high-resolution mass spectrometry .

Q. What in vitro models assess the compound’s pharmacological activity?

- Screening Methods :

- Enzyme Assays : Test inhibition of bacterial PPTase enzymes (similar to ’s mechanism for trifluoromethylated benzamides) .

- Cell-Based Assays : Use HEK293 or bacterial cultures to measure cytotoxicity and target engagement .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical studies?

- Metabolism Studies :

- Microsomal Incubations : Incubate with liver microsomes and analyze metabolites via LCMS. The CF₃ group typically reduces oxidative metabolism compared to non-fluorinated analogs .

III. Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.